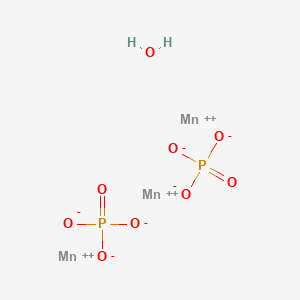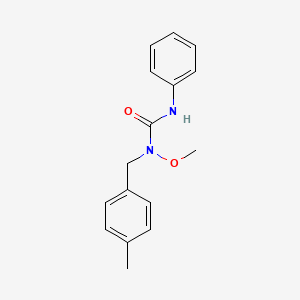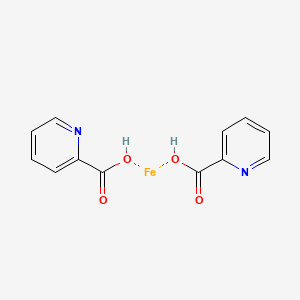
iron;pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;pyridine-2-carboxylic acid, also known as iron(II) picolinate, is a coordination compound formed by the interaction of iron and pyridine-2-carboxylic acid. Pyridine-2-carboxylic acid, commonly referred to as picolinic acid, is a derivative of pyridine with a carboxylic acid substituent at the 2-position. This compound is known for its role in various biological and chemical processes, including its use as a ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iron;pyridine-2-carboxylic acid typically involves the reaction of iron salts, such as iron(II) chloride, with pyridine-2-carboxylic acid in an aqueous or alcoholic medium. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The resulting product is then purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Iron;pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: Reduction reactions can convert iron(III) back to iron(II) in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions can occur where the pyridine-2-carboxylic acid ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other nitrogen or oxygen donor ligands under mild conditions.
Major Products:
Oxidation: Iron(III) complexes with varying coordination environments.
Reduction: Regeneration of iron(II) complexes.
Substitution: Formation of new coordination compounds with different ligands.
Scientific Research Applications
Iron;pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of iron;pyridine-2-carboxylic acid involves its ability to chelate iron ions, forming stable complexes. This chelation enhances the solubility and bioavailability of iron, making it easier for biological systems to utilize the metal. The compound interacts with various molecular targets, including enzymes and transport proteins, facilitating iron-dependent biochemical processes .
Comparison with Similar Compounds
Nicotinic Acid (3-Pyridinecarboxylic Acid): An isomer of pyridine-2-carboxylic acid with the carboxyl group at the 3-position.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Another isomer with the carboxyl group at the 4-position.
Uniqueness: Iron;pyridine-2-carboxylic acid is unique due to its specific coordination chemistry and its ability to form stable complexes with iron. This property makes it particularly useful in applications requiring efficient iron chelation and transport .
Properties
Molecular Formula |
C12H10FeN2O4 |
|---|---|
Molecular Weight |
302.06 g/mol |
IUPAC Name |
iron;pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.Fe/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9); |
InChI Key |
OBEPTWCXAWXXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)




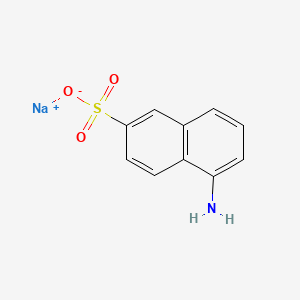



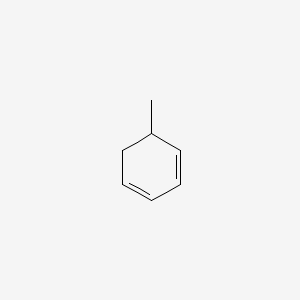
![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
